molecular formula C12H25NO2S B13212363 tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate

tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate

Cat. No.: B13212363
M. Wt: 247.40 g/mol
InChI Key: CJGHSKQXZYUWFK-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hexyl chain, and a methylsulfanyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate typically involves the reaction of 6-(methylsulfanyl)hexan-1-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate is used as a protecting group for amines in peptide synthesis. It can be easily removed under mild acidic conditions, making it a valuable tool in organic synthesis .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for investigating the effects of carbamate groups on biological molecules .

Medicine: The compound is explored for its potential use in drug development, particularly as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability .

Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate involves the hydrolysis of the carbamate group under acidic or enzymatic conditions. This hydrolysis releases the active amine, which can then interact with its molecular targets. The methylsulfanyl group may also participate in redox reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate is unique due to the presence of the methylsulfanyl group, which imparts distinct redox properties and reactivity. This makes it particularly useful in studies involving sulfur chemistry and redox biology .

Properties

Molecular Formula

C12H25NO2S

Molecular Weight

247.40 g/mol

IUPAC Name

tert-butyl N-(6-methylsulfanylhexyl)carbamate

InChI

InChI=1S/C12H25NO2S/c1-12(2,3)15-11(14)13-9-7-5-6-8-10-16-4/h5-10H2,1-4H3,(H,13,14)

InChI Key

CJGHSKQXZYUWFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCSC

Origin of Product

United States

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